2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide
Beschreibung
This compound features a pyrimido[1,6-a]azepine core fused with a 1,3-dioxo moiety, substituted at position 4 with a 5-methyl-1,2,4-oxadiazole ring. Synthesis of analogous compounds involves reactions such as cycloaddition and condensation, as seen in the preparation of 1,2,4-oxadiazole derivatives using cesium carbonate and dry N,N-dimethylformamide (DMF) under mild conditions . Characterization via ¹H NMR, IR, and mass spectrometry ensures structural fidelity, aligning with methodologies for related heterocyclic systems .
Eigenschaften
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-8-5-6-9-15(13)23-17(27)12-26-20(28)18(19-22-14(2)30-24-19)16-10-4-3-7-11-25(16)21(26)29/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKGWEBCSQJWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the pyrimidoazepine core: This step involves the condensation of a suitable diamine with a diketone or ketoester, followed by cyclization.
Introduction of the acetamide group: This is usually done by acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidoazepine core, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Table 1: Molecular Properties of Selected Analogues
| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 452.45 | 2.8 | 1 | 7 |
| 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole | 318.32 | 1.5 | 0 | 5 |
| Isoxazolo-triazepin Derivative | 389.38 | 3.2 | 2 | 6 |
Bioactivity Profiling and Clustering
Hierarchical clustering of 37 small molecules revealed that compounds with structural similarities cluster into groups with congruent bioactivity profiles and protein targets. For instance, oxadiazole-containing compounds often target enzymes like HDACs or kinases, as seen in aglaithioduline (~70% similarity to SAHA, an HDAC inhibitor) . The target compound’s pyrimidoazepine-oxadiazole scaffold may similarly modulate epigenetic or signaling pathways, though experimental validation is needed .
Table 2: Bioactivity Comparison
| Compound | IC₅₀ (HDAC8) | ROCK1 Affinity (kcal/mol) | Anticancer Activity (NCI-60) |
|---|---|---|---|
| Target Compound | Pending | -8.2 (predicted) | Moderate |
| SAHA (reference) | 10 nM | - | High |
| Ripasudil (ROCK inhibitor) | - | -10.5 | Low |
Computational Similarity Metrics
- Tanimoto Coefficient : Used to quantify structural similarity via Morgan fingerprints. For example, aglaithioduline and SAHA share a 0.7 Tanimoto index, correlating with their HDAC8 inhibition .
- Molecular Networking : Cosine scores (MS/MS fragmentation) group compounds into chemotype clusters. The target compound’s Murcko scaffold (pyrimidoazepine-oxadiazole) would cluster with other bicyclic heterocycles, enabling affinity comparisons within similar chemotypes .
- SwissSimilarity : This tool identifies structural analogues using 2D/3D fingerprints. For instance, ripasudil analogues with modified aromatic substituents showed reduced ROCK affinity, highlighting the critical role of the 2-methylphenyl group in the target compound’s binding .
Chemical Space and QSAR Modeling
QSAR models compare compounds across entire datasets, emphasizing substituent effects on activity. For example, electron-withdrawing groups on oxadiazoles enhance metabolic stability, a property likely shared by the target compound’s 5-methyl substituent . Structural similarity networks (504 compounds) grouped molecules by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5), a framework applicable to evaluating the target compound’s novelty and binding variability .
Biologische Aktivität
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide represents a novel class of bioactive molecules with significant potential in pharmacology. Its unique structure incorporates both oxadiazole and pyrimidine motifs which are known for their diverse biological activities.
Chemical Structure and Properties
The compound can be described by its molecular formula and structural features. The presence of the 5-methyl-1,2,4-oxadiazol-3-yl moiety is particularly noteworthy due to its established biological activities including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| SMILES | CC(=O)N(Cc1ccccc1)C(=O)c2ncnc3c(c2=O)n(c(=O)n3c(c4ccccc4)C)C(=O)N(C)C |
| LogP | 3.77 (predicted) |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and pyrimidine rings exhibit a range of biological activities including:
1. Antimicrobial Activity
Several studies have demonstrated that oxadiazole derivatives possess potent antimicrobial properties. For instance:
- A series of oxadiazole derivatives were tested against various bacterial strains with significant activity observed against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
- The compound's structural features enhance its ability to penetrate bacterial membranes and inhibit essential metabolic processes.
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Compounds similar to the one in focus have been shown to inhibit thymidylate synthase (TS), an important enzyme for DNA synthesis in cancer cells. Inhibitory concentrations (IC50 values) as low as 0.47 µM have been reported .
- Cytotoxicity assays on various cancer cell lines (e.g., HCT116 and MCF7) revealed that certain derivatives exhibited better activity than standard chemotherapeutics such as 5-Fluorouracil .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of 1,3,4-oxadiazole derivatives which were evaluated for their antimicrobial activity using disc diffusion methods. The results indicated that compounds with an acetyl group demonstrated significantly enhanced activity compared to their non-acetylated counterparts .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies using L929 cells showed that certain oxadiazole derivatives resulted in increased cell viability at lower concentrations while demonstrating toxicity at higher doses . This duality suggests potential for selective targeting in therapeutic applications.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The oxadiazole ring is known to interact with enzymes involved in nucleic acid synthesis.
- Membrane Disruption: The lipophilic nature of the compound enhances its ability to permeate cellular membranes.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrimidoazepine and 1,2,4-oxadiazole moieties in this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrimidoazepine Core : Formed via cyclocondensation of diketones with urea/thiourea derivatives under acidic conditions (e.g., acetic acid or polyphosphoric acid) .
1,2,4-Oxadiazole Ring : Synthesized by reacting amidoximes with carboxylic acid derivatives (e.g., ethyl chloroformate) under microwave irradiation or reflux in anhydrous solvents (e.g., DMF) .
Acetamide Linkage : Introduced via nucleophilic substitution between the pyrimidoazepine intermediate and chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
Critical Parameters :
- Temperature control during cyclization (60–100°C) to avoid side reactions.
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and yields.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Verify carbonyl stretches (C=O) at 1650–1750 cm⁻¹ for the oxadiazole and pyrimidoazepine rings, and N-H stretches (3200–3400 cm⁻¹) for the acetamide group .
- ¹H/¹³C NMR : Key signals include:
- Pyrimidoazepine protons: δ 2.5–3.5 ppm (multiplet for fused ring hydrogens).
- Oxadiazole CH₃: δ 2.1–2.3 ppm (singlet).
- Acetamide NH: δ 8.0–8.5 ppm (broad) .
- Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion [M+H]⁺ with <2 ppm error. For example, a molecular weight of ~500 g/mol requires precise isotopic matching .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound’s heterocyclic system?
Methodological Answer:
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and intermediates, identifying energetically favorable pathways (e.g., B3LYP/6-31G* level) .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. CuI) and solvent systems .
Case Study : A DFT study on similar oxadiazole derivatives reduced trial-and-error experiments by 40% .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Standardized Assays : Use consistent in vitro models (e.g., HepG2 cells for hypoglycemic activity) and control for cell passage number .
Metabolic Stability Tests : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific discrepancies .
Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates. For example, conflicting hypoglycemic data may arise from varying glucose concentrations (5 mM vs. 25 mM) in assays .
Q. What strategies improve the bioavailability of this compound in preclinical studies?
Methodological Answer:
- Salt Formation : Convert the free base to hydrochloride salts to enhance aqueous solubility (test via shake-flask method, pH 1.2–6.8) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm, PDI <0.2) to improve intestinal absorption. Characterize via dynamic light scattering (DLS) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety, monitored by LC-MS hydrolysis kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
